4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
The synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one . The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine .
Chemical Reactions Analysis
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Antimicrobial Activity: The compound has shown promising results as an antimicrobial agent against various bacterial and fungal strains.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes in cancer cells, resulting in cell death . The compound’s nitro group also plays a crucial role in its biological activity by participating in redox reactions within the cell .
Comparison with Similar Compounds
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds such as:
Pyrimido[4,5-d]pyrimidine: Known for its antibacterial and antifungal properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent antitumor and antileukemia activities.
Pyrimido[4,5-b]quinoline: Studied for its antimicrobial and anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
89549-86-0 |
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Molecular Formula |
C17H11N5O2 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11N5O2/c23-22(24)14-8-6-12(7-9-14)16-15-10-20-21(17(15)19-11-18-16)13-4-2-1-3-5-13/h1-11H |
InChI Key |
GJPDVFISRLPONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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